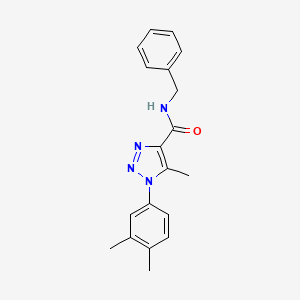
N-benzyl-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-1-(3,4-dimethylphenyl)-5-methyl-1,2,3-triazole-4-carboxamide is a heterocyclic compound that contains a triazole ring Triazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Méthodes De Préparation
The synthesis of N-benzyl-1-(3,4-dimethylphenyl)-5-methyl-1,2,3-triazole-4-carboxamide typically involves a multi-step processThis reaction involves the cycloaddition of an organic azide with a terminal alkyne in the presence of a copper(I) catalyst to form the triazole ring . The reaction conditions often include solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to 100°C .
Analyse Des Réactions Chimiques
N-benzyl-1-(3,4-dimethylphenyl)-5-methyl-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Applications De Recherche Scientifique
N-benzyl-1-(3,4-dimethylphenyl)-5-methyl-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mécanisme D'action
The mechanism of action of N-benzyl-1-(3,4-dimethylphenyl)-5-methyl-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of cellular processes, such as DNA replication and protein synthesis, ultimately resulting in cell death . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparaison Avec Des Composés Similaires
N-benzyl-1-(3,4-dimethylphenyl)-5-methyl-1,2,3-triazole-4-carboxamide can be compared to other triazole derivatives, such as:
1,2,4-Triazole: This isomer has different substitution patterns and exhibits distinct biological activities.
1,5-Disubstituted triazoles: These compounds are synthesized using different catalysts and methods, such as ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC).
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar heterocyclic structure and have shown potential as anticancer agents.
N-benzyl-1-(3,4-dimethylphenyl)-5-methyl-1,2,3-triazole-4-carboxamide stands out due to its unique substitution pattern and the specific biological activities it exhibits.
Propriétés
Formule moléculaire |
C19H20N4O |
|---|---|
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
N-benzyl-1-(3,4-dimethylphenyl)-5-methyltriazole-4-carboxamide |
InChI |
InChI=1S/C19H20N4O/c1-13-9-10-17(11-14(13)2)23-15(3)18(21-22-23)19(24)20-12-16-7-5-4-6-8-16/h4-11H,12H2,1-3H3,(H,20,24) |
Clé InChI |
HKYKOLQIRUSVQO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CC=C3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















